(3S)-3-(dibenzylamino)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(dibenzylamino)piperidin-2-one is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(dibenzylamino)piperidin-2-one typically involves the nitration of a suitable precursor, such as 4-phenyl-2-butanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure regioselectivity and yield optimization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(dibenzylamino)piperidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The butanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 4-(m-Aminophenyl)-2-butanone.
Oxidation: 4-(m-Nitrophenyl)butanoic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-(dibenzylamino)piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (3S)-3-(dibenzylamino)piperidin-2-one involves its interaction with various molecular targets and pathways:
Reduction: The nitro group is reduced to an amino group, which can further participate in biochemical reactions.
Oxidation: The butanone moiety is oxidized, leading to the formation of reactive intermediates that can interact with biological molecules.
Substitution: The nitro group can be replaced by other functional groups, altering the compound’s reactivity and interactions
Comparison with Similar Compounds
Similar Compounds
- 4-(p-Nitrophenyl)-2-butanone
- 4-(o-Nitrophenyl)-2-butanone
- 4-(m-Nitrophenyl)-2-pentanone
Uniqueness
Compared to its para- and ortho-nitro analogs, the meta-nitro compound exhibits different electronic and steric effects, leading to distinct reaction pathways and product distributions .
Properties
IUPAC Name |
(3S)-3-(dibenzylamino)piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19-18(12-7-13-20-19)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,20,22)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISOIOBURBIATQ-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.